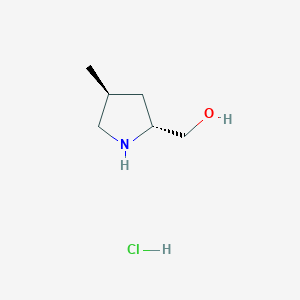![molecular formula C16H20N3NaO8S B14019098 (6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalosporin C sodium salt is a derivative of cephalosporin C, a β-lactam antibiotic originally isolated from the fungus Acremonium chrysogenum. Cephalosporin C was first discovered in 1948 by Italian scientist Giuseppe Brotzu. It is known for its broad-spectrum antibacterial activity and resistance to penicillinase enzymes, making it a valuable compound in the treatment of bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium salt is synthesized through a series of chemical reactions starting from cephalosporin CThe reaction conditions typically involve the use of solvents such as water and ethanol, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods: The industrial production of cephalosporin C sodium salt involves the fermentation of Acremonium chrysogenum. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then purified and converted into its sodium salt form. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalosporin C sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of cephalosporin C, which may have different antibacterial properties and pharmacokinetic profiles .
Applications De Recherche Scientifique
Cephalosporin C sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various cephalosporin derivatives.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Employed in the production of cephalosporin antibiotics through fermentation and chemical synthesis .
Mécanisme D'action
Cephalosporin C sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Cephalosporin C sodium salt is similar to other β-lactam antibiotics, such as penicillin and other cephalosporins. it has unique properties that make it distinct:
Cephalothin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Cefaclor: Another second-generation cephalosporin with different pharmacokinetic and pharmacodynamic profiles .
Propriétés
Formule moléculaire |
C16H20N3NaO8S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9-,11-,14-;/m1./s1 |
Clé InChI |
HZWLVUKHUSRPCG-OOARYINLSA-M |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
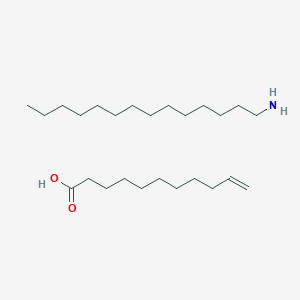


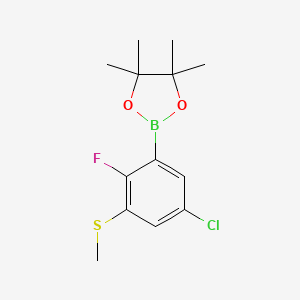
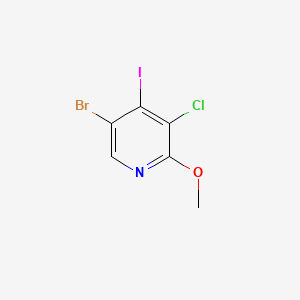
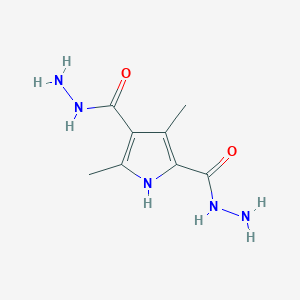
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)

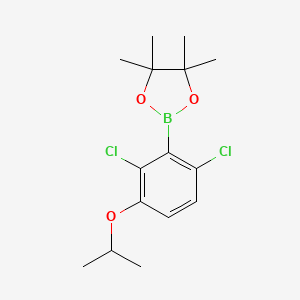
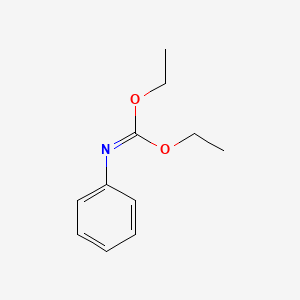
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
